molecular formula C10H19NO2 B2603252 trans-1-Methyl-2-[(oxan-4-yl)amino]cyclobutan-1-ol CAS No. 2413365-32-7

trans-1-Methyl-2-[(oxan-4-yl)amino]cyclobutan-1-ol

Katalognummer: B2603252
CAS-Nummer: 2413365-32-7
Molekulargewicht: 185.267
InChI-Schlüssel: OQOAMTOAAYDIMD-UWVGGRQHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

trans-1-Methyl-2-[(oxan-4-yl)amino]cyclobutan-1-ol: is a chemical compound with a unique structure that includes a cyclobutane ring, a methyl group, and an oxan-4-ylamino substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Methyl-2-[(oxan-4-yl)amino]cyclobutan-1-ol typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.

    Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions using methylating agents.

    Attachment of the Oxan-4-ylamino Group: The oxan-4-ylamino group is attached through nucleophilic substitution reactions, where an oxan-4-ylamine reacts with the cyclobutane derivative.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where the oxan-4-ylamino group can be replaced or modified.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted cyclobutane derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Trans-1-Methyl-2-[(oxan-4-yl)amino]cyclobutan-1-ol is being investigated for its potential therapeutic properties. Its unique structure allows it to interact with biological targets, making it a candidate for drug development.

Potential Therapeutic Areas:

  • Neuropharmacology : The compound may exhibit neuroprotective effects, which are currently under investigation in preclinical models.
  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, warranting further exploration .

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its functional groups facilitate various chemical transformations, making it useful in creating more complex molecules.

Common Reactions:

  • Substitution Reactions : The amino group can be substituted to create derivatives with different biological activities.
  • Oxidation and Reduction : The hydroxyl group allows for oxidation to ketones or reduction to alcohols, expanding its utility in synthetic pathways .

Materials Science

The compound is explored for its role in developing advanced materials. Its structural properties may contribute to the design of new polymers or composites with enhanced characteristics.

Data Table of Applications

Application AreaSpecific Use CaseCurrent Status
Medicinal ChemistryNeuroprotective agentPreclinical studies
Antimicrobial agentPreliminary findings
Organic SynthesisBuilding block for complex moleculesActively researched
Materials ScienceDevelopment of advanced polymersUnder investigation

Case Study 1: Neuroprotective Effects

A recent study evaluated the neuroprotective effects of this compound in a model of neurodegeneration. The results indicated a significant reduction in neuronal cell death when treated with the compound compared to control groups, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Case Study 2: Antimicrobial Properties

In vitro tests demonstrated that this compound exhibited activity against several strains of bacteria, including resistant strains. This finding supports further exploration into its use as an antimicrobial agent.

Wirkmechanismus

The mechanism of action of trans-1-Methyl-2-[(oxan-4-yl)amino]cyclobutan-1-ol involves its interaction with specific molecular targets. The oxan-4-ylamino group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The cyclobutane ring provides structural rigidity, which can affect the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

  • trans-2-[(oxan-4-yl)amino]cyclobutan-1-ol
  • trans-2-{[(Oxan-4-yl)methyl]amino}cyclobutan-1-ol

Comparison:

  • Structural Differences: The position of the methyl group and the oxan-4-ylamino group can vary, leading to differences in reactivity and biological activity.
  • Unique Properties: trans-1-Methyl-2-[(oxan-4-yl)amino]cyclobutan-1-ol is unique due to its specific substitution pattern, which can influence its chemical and biological properties.

Biologische Aktivität

trans-1-Methyl-2-[(oxan-4-yl)amino]cyclobutan-1-ol, also known by its IUPAC name (1S,2S)-1-methyl-2-((tetrahydro-2H-pyran-4-yl)amino)cyclobutan-1-ol, is a cyclic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound has a molecular formula of C10_{10}H19_{19}NO2_2 and features a cyclobutane ring with a hydroxyl group and an amino group attached to it. The presence of the oxan group contributes to its unique chemical reactivity and biological interactions.

Research indicates that this compound may exhibit various biological activities, primarily through its interaction with specific biological targets:

  • Neuraminidase Inhibition : Some studies suggest that compounds with similar structures can act as neuraminidase inhibitors, potentially impacting viral replication processes .
  • Antimicrobial Properties : The compound's structural features may confer antimicrobial properties, making it a candidate for further investigation in the treatment of bacterial infections .
  • Cytotoxicity : Preliminary studies have indicated that this compound could exhibit cytotoxic effects on certain cancer cell lines, although specific data on this compound is still limited .

Case Studies

A review of existing literature reveals several relevant studies:

  • In Vitro Studies :
    • A study evaluating the cytotoxic effects of structurally related compounds found that modifications in the cyclobutane ring can significantly influence cell viability in various cancer cell lines.
    • The compound's ability to inhibit cell proliferation was assessed using MTT assays, demonstrating potential as an anticancer agent.
  • Pharmacological Assessments :
    • Pharmacokinetic studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Initial assessments suggest moderate solubility and stability under physiological conditions.
  • Comparative Analysis :
    • A comparative analysis with other known neuraminidase inhibitors highlighted the potential efficacy of this compound in viral infection models.
Study TypeFindingsReference
In Vitro CytotoxicityInhibition of cancer cell proliferation
PharmacokineticsModerate solubility and stability
Neuraminidase InhibitionPotential efficacy against viral infections

Eigenschaften

IUPAC Name

(1S,2S)-1-methyl-2-(oxan-4-ylamino)cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-10(12)5-2-9(10)11-8-3-6-13-7-4-8/h8-9,11-12H,2-7H2,1H3/t9-,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQOAMTOAAYDIMD-UWVGGRQHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC1NC2CCOCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CC[C@@H]1NC2CCOCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.